Cas no 1804419-71-3 (4,5-Dibromothiazole-2-carboxaldehyde)
4,5-Dibromothiazole-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dibromothiazole-2-carboxaldehyde
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- Inchi: 1S/C4HBr2NOS/c5-3-4(6)9-2(1-8)7-3/h1H
- InChI Key: LLMKZIGSBJMNBT-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C=O)S1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 123
- XLogP3: 2.8
- Topological Polar Surface Area: 58.2
4,5-Dibromothiazole-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000256-250mg |
4,5-Dibromothiazole-2-carboxaldehyde |
1804419-71-3 | 98% | 250mg |
$742.92 | 2022-04-02 | |
| Alichem | A059000256-500mg |
4,5-Dibromothiazole-2-carboxaldehyde |
1804419-71-3 | 98% | 500mg |
$1,145.63 | 2022-04-02 | |
| Alichem | A059000256-1g |
4,5-Dibromothiazole-2-carboxaldehyde |
1804419-71-3 | 98% | 1g |
$1,743.69 | 2022-04-02 |
4,5-Dibromothiazole-2-carboxaldehyde Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4,5-Dibromothiazole-2-carboxaldehyde
Recent Advances in the Application of 4,5-Dibromothiazole-2-carboxaldehyde (CAS: 1804419-71-3) in Chemical Biology and Pharmaceutical Research
4,5-Dibromothiazole-2-carboxaldehyde (CAS: 1804419-71-3) is a versatile heterocyclic compound that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its potential in drug discovery and development, particularly in targeting protein-protein interactions and modulating enzymatic activity.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 4,5-Dibromothiazole-2-carboxaldehyde as a building block for the synthesis of novel thiazole-based kinase inhibitors. The researchers utilized its aldehyde functionality to introduce diverse pharmacophores, resulting in compounds with potent inhibitory activity against specific cancer-related kinases. The study highlighted the compound's role in enhancing binding affinity and selectivity, making it a valuable scaffold for drug design.
In another recent investigation, 4,5-Dibromothiazole-2-carboxaldehyde was employed as a precursor for the development of fluorescent probes targeting cellular thiols. The research, published in Analytical Chemistry (2023), showcased the compound's ability to form stable adducts with thiol-containing biomolecules, enabling real-time monitoring of redox states in live cells. This application underscores its potential in chemical biology for studying cellular processes and disease mechanisms.
Furthermore, a 2024 study in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial properties of derivatives synthesized from 4,5-Dibromothiazole-2-carboxaldehyde. The researchers reported significant activity against drug-resistant bacterial strains, suggesting its promise in addressing the growing challenge of antibiotic resistance. The study also provided insights into structure-activity relationships, guiding future optimization efforts.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes for producing 4,5-Dibromothiazole-2-carboxaldehyde. A Green Chemistry (2023) publication described a metal-free, one-pot synthesis method that improves yield and reduces environmental impact compared to traditional approaches. These methodological improvements are expected to facilitate broader application of this compound in research and development.
In conclusion, 4,5-Dibromothiazole-2-carboxaldehyde (CAS: 1804419-71-3) continues to demonstrate significant value across multiple areas of chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions it as an important tool for drug discovery and chemical probe development. Future research directions may include expanding its applications in targeted drug delivery systems and exploring its potential in covalent inhibitor design.
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